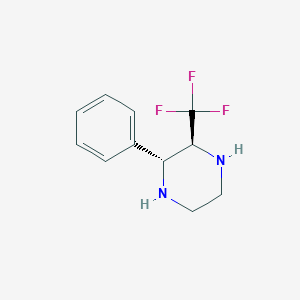

(2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine

CAS No.:

Cat. No.: VC17477212

Molecular Formula: C11H13F3N2

Molecular Weight: 230.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13F3N2 |

|---|---|

| Molecular Weight | 230.23 g/mol |

| IUPAC Name | (2R,3S)-2-phenyl-3-(trifluoromethyl)piperazine |

| Standard InChI | InChI=1S/C11H13F3N2/c12-11(13,14)10-9(15-6-7-16-10)8-4-2-1-3-5-8/h1-5,9-10,15-16H,6-7H2/t9-,10+/m1/s1 |

| Standard InChI Key | PPEANHHBJZXYNL-ZJUUUORDSA-N |

| Isomeric SMILES | C1CN[C@@H]([C@H](N1)C2=CC=CC=C2)C(F)(F)F |

| Canonical SMILES | C1CNC(C(N1)C2=CC=CC=C2)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine is defined by its stereochemistry, with the phenyl and trifluoromethyl groups occupying distinct axial and equatorial positions on the piperazine ring. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | (2R,3S)-2-phenyl-3-(trifluoromethyl)piperazine |

| CAS Number | 1416348-76-9 |

| Molecular Formula | |

| Molecular Weight | 230.23 g/mol |

| InChI | InChI=1S/C11H13F3N2/c12-11(13,14)10-9(15-6-7-16-10)8-4-2-1-3-5-8/h1-5,9-10,15-16H,6-7H2/t9-,10+/m1/s1 |

| InChIKey | PPEANHHBJZXYNL-ZJUUUORDSA-N |

| Isomeric SMILES | C1CNC@@HC(F)(F)F |

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the phenyl group contributes to π-π stacking interactions with aromatic residues in biological targets .

Conformational Analysis

Synthetic Methodologies

Diastereoselective Synthesis

A prominent route involves the diastereoselective nucleophilic addition of the Ruppert–Prakash reagent (TMSCF) to homochiral α-amino sulfinylimines. These imines, derived from (R)-phenylglycinol and bearing Ellman’s auxiliary, enable precise stereocontrol at the trifluoromethyl-bearing carbon . For example:

-

Imine Formation: Condensation of (R)-phenylglycinol with ketones yields chiral sulfinylimines.

-

Nucleophilic Addition: TMSCF adds to the imine, forming a trifluoromethylated amine intermediate.

-

Cyclization: Acid-mediated cyclization generates the piperazine ring with defined stereochemistry.

This method achieves enantiomeric excesses >95%, critical for pharmacological applications .

Catalytic Asymmetric Approaches

Transition-metal-catalyzed asymmetric hydrogenation of diketopiperazines offers an alternative route. For instance, borane reduction of 2,3-diketopiperazinone intermediates followed by chiral ligand-assisted hydrogenation produces enantiopure piperazines .

Biological Activity and Mechanism

Serotonergic Activity

(2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine exhibits agonist activity at serotonin receptors (5-HT), as evidenced by in vitro binding assays. The trifluoromethyl group modulates receptor affinity by altering electron distribution and steric bulk, while the phenyl group stabilizes interactions via hydrophobic pockets .

Comparative Analysis with Structural Analogues

| Compound | Substituents | Biological Activity | Metabolic Stability |

|---|---|---|---|

| (2R,3S)-2-Ph-3-CF-Pz | Phenyl, CF | 5-HT agonist | High |

| 2-Methylpiperazine | Methyl | Weak receptor interaction | Low |

| 3-Trifluoromethylpiperazine | CF | Non-selective binding | Moderate |

The stereospecific arrangement in (2R,3S)-2-Ph-3-CF-Pz confers superior receptor selectivity compared to non-chiral analogues .

Applications in Drug Discovery

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume